![molecular formula C13H26N2O4 B1381518 tert-butyl N-{[4-(2-aminoethoxy)oxan-4-yl]methyl}carbamate CAS No. 1803610-77-6](/img/structure/B1381518.png)
tert-butyl N-{[4-(2-aminoethoxy)oxan-4-yl]methyl}carbamate
Overview
Description
“tert-butyl N-{[4-(2-aminoethoxy)oxan-4-yl]methyl}carbamate” is a chemical compound with the CAS Number: 1803610-77-6 . It has a molecular weight of 274.36 . The IUPAC name for this compound is tert-butyl ((4- (2-aminoethoxy)tetrahydro-2H-pyran-4-yl)methyl)carbamate .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H26N2O4/c1-12(2,3)19-11(16)15-10-13(18-9-6-14)4-7-17-8-5-13/h4-10,14H2,1-3H3,(H,15,16) . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
This compound is a powder . The storage temperature is 4 degrees Celsius .Scientific Research Applications
Synthesis of Ceftolozane
This compound serves as an important intermediate in the synthesis of ceftolozane , a new intravenous fifth-generation cephalosporin antibiotic . Ceftolozane exhibits strong activity against both Gram-positive and Gram-negative bacteria, including Pseudomonas aeruginosa and multidrug-resistant strains .
Protecting Group in Organic Synthesis
The tert-butyl group within the molecule suggests its use as a protecting group for hydroxyl functionalities during organic synthesis. This allows chemists to perform reactions on other functional groups, like the amine group, without affecting the hydroxyl group.
Palladium-Catalyzed Synthesis
It is used in palladium-catalyzed synthesis processes to create N-Boc-protected anilines . This is crucial for the synthesis of complex organic molecules where the protection of the amine group is necessary.
Synthesis of Tetrasubstituted Pyrroles
The compound is utilized in the synthesis of tetrasubstituted pyrroles, which are functionalized with ester or ketone groups at the C-3 position . These pyrroles have applications in pharmaceuticals and materials science.
Intermediate for Esterification Reactions
It acts as an intermediate in esterification reactions, which are fundamental in the production of various pharmaceuticals and fine chemicals .
Amination and Reduction Reactions
The compound is involved in amination and reduction reactions, which are key steps in the synthesis of numerous organic compounds, including active pharmaceutical ingredients .
Trityl Protection in Drug Synthesis
It is used for trityl protection in the multi-step drug synthesis process. Trityl groups are often used to protect amines during the synthesis of drug molecules .
Condensation Reactions
Lastly, it is employed in condensation reactions, which are essential for creating a wide range of organic compounds, particularly in the development of new drugs and polymers .
Safety and Hazards
properties
IUPAC Name |
tert-butyl N-[[4-(2-aminoethoxy)oxan-4-yl]methyl]carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N2O4/c1-12(2,3)19-11(16)15-10-13(18-9-6-14)4-7-17-8-5-13/h4-10,14H2,1-3H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRJMUGGWRCHVFD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1(CCOCC1)OCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.